

Technical Guide: Physical Properties of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

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Compound of Interest

Compound Name: (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a chiral organic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its stereospecific nature makes it a valuable intermediate in the development of enantiomerically pure drugs. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a representative synthetic workflow.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate**.

Property	Value	Source(s)
Chemical Formula	C ₁₃ H ₁₉ NO ₃	[1]
Molecular Weight	237.3 g/mol	[1]
Appearance	Solid	[1]
Melting Point	141-147 °C	[1]
Boiling Point	382.4 ± 35.0 °C at 760 mmHg	[1]
IUPAC Name	tert-butyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate	N/A
InChI Key	IBDIOGYTZBKRGILLVKDONJSA-N	N/A
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--c1ccccc1	N/A
Purity	Typically ≥97%	[1][2]
Storage Temperature	Room Temperature	[1][2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not readily available in the reviewed literature. However, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination

Given the high boiling point, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method. The boiling point is measured at a

reduced pressure, and the value can be extrapolated to atmospheric pressure using a nomograph.

Solubility Assessment

Qualitative solubility can be determined by adding a small amount of the compound (e.g., 10 mg) to a specific volume of a solvent (e.g., 1 mL) in a test tube. The mixture is agitated at a controlled temperature, and the solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). Common solvents for such assessments include water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane. Quantitative solubility data requires more sophisticated analytical techniques such as gravimetric analysis after solvent evaporation or chromatographic methods.

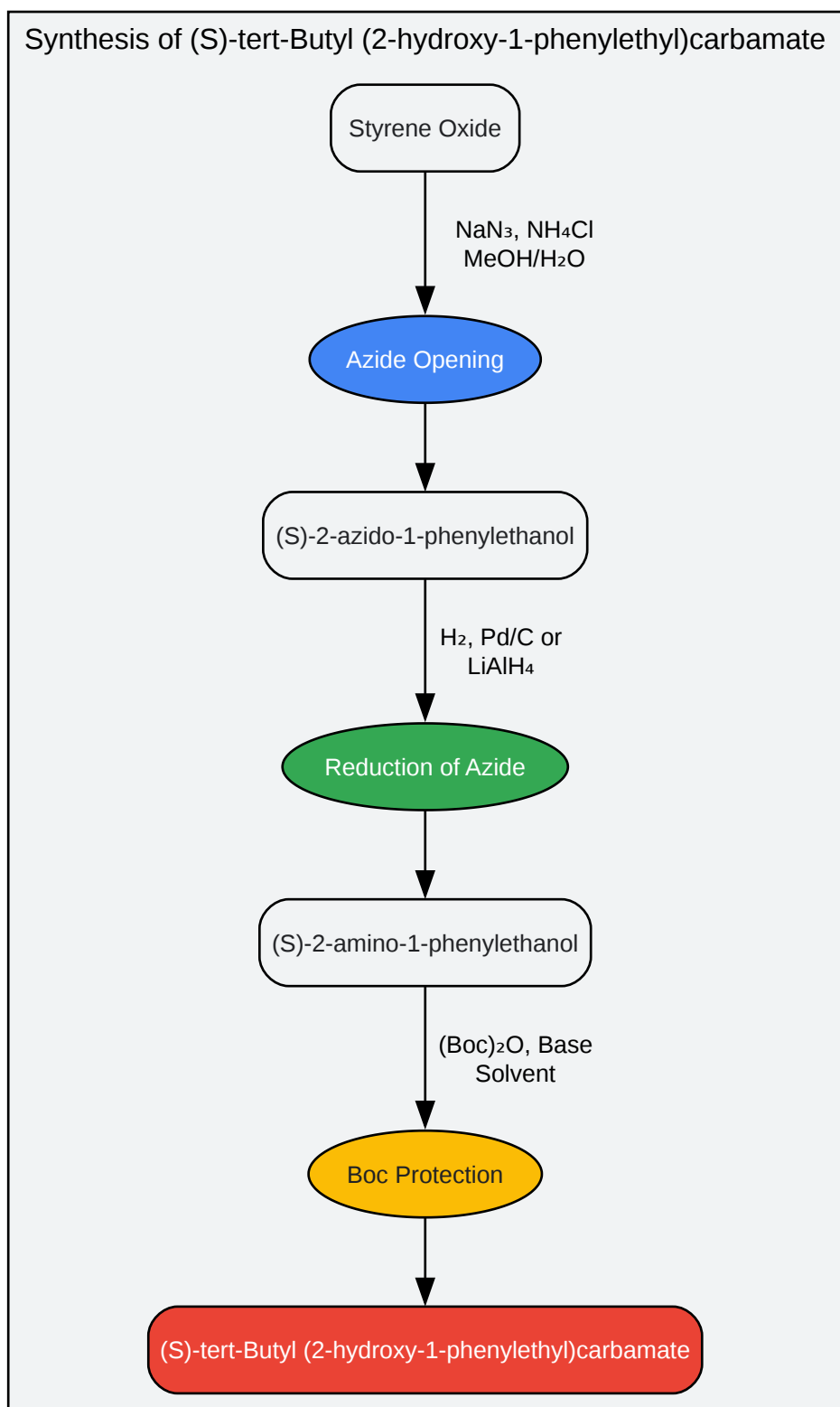
Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of the compound.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are crucial for structural elucidation. Samples are typically dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify functional groups. The spectrum would be expected to show characteristic absorptions for the N-H, O-H, C=O (carbamate), and aromatic C-H bonds.
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Synthetic Workflow

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a synthetic intermediate. While no biological signaling pathways involving this compound have been identified in the literature, its synthesis is a critical workflow for its application in pharmaceutical development. The following diagram illustrates a representative synthetic pathway.



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Caption: A plausible synthetic route to the target compound.

Conclusion

This technical guide provides essential physical property data and procedural context for **(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate**. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this important chiral intermediate. The lack of detailed, publicly available experimental protocols and solubility data highlights an area for potential future investigation and publication.

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